molecular formula C13H20N2 B7905981 1-(2-Phenylpropan-2-yl)piperazine

1-(2-Phenylpropan-2-yl)piperazine

Cat. No.: B7905981
M. Wt: 204.31 g/mol
InChI Key: MMUMHCHGKODAIZ-UHFFFAOYSA-N
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Description

1-(2-Phenylpropan-2-yl)piperazine ( 944070-29-5) is an organic compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . Its structure features a piperazine ring, a key nitrogen-containing heterocycle in medicinal chemistry, substituted with a 2-phenylpropan-2-yl group . Piperazine derivatives are established and highly valuable pharmacophores in scientific research, forming the core structure of numerous bioactive molecules . They are frequently investigated for their potential diverse biological activities. While the specific research profile of this compound is still being explored, piperazine derivatives, particularly arylpiperazines, are widely studied as ligands for various biological receptors and have shown significant potential in pharmacological research . For instance, related arylpiperazine structures are known to be explored for their affinity towards serotonin receptors such as 5-HT1A, and some derivatives have been synthesized and evaluated for cytotoxic activity against human cancer cell lines, including prostate and breast cancer models . The synthesis of such piperazine derivatives often involves reactions starting from commercially available piperazines . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenylpropan-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-13(2,12-6-4-3-5-7-12)15-10-8-14-9-11-15/h3-7,14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUMHCHGKODAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Phenylpropan 2 Yl Piperazine and Its Analogues

Classical and Contemporary Synthetic Routes to the Piperazine (B1678402) Core

The piperazine scaffold is a fundamental structural motif in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. nih.govorganic-chemistry.org These can be broadly categorized into ring-closing reactions to form the heterocycle and the functionalization of a pre-existing piperazine ring.

Ring-Closing Reactions for Piperazine Formation

The construction of the piperazine ring from acyclic precursors is a cornerstone of its synthesis. These methods often involve the formation of two carbon-nitrogen bonds to complete the six-membered ring.

One classical and widely utilized approach involves the reaction of a 1,2-diamine, such as ethylenediamine (B42938), with a 1,2-dielectrophile. For instance, the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849) or primary amines can yield piperazine, although this method can lead to a mixture of products. researchgate.net A more controlled method involves the reductive cyclization of dioximes, which can be prepared by the double Michael addition of nitrosoalkenes to primary amines. nih.gov This strategy allows for the synthesis of carbon-substituted piperazines. nih.gov

Modern advancements have introduced catalytic methods for piperazine synthesis. For example, a ruthenium-PNP pincer complex has been used for the homogeneously catalyzed alcohol amination of diethanolamine, followed by cyclization to form piperazine. researchgate.net Another contemporary approach is the palladium-catalyzed cyclization of substrates prepared from the ring-opening of cyclic sulfamidates with propargylic sulfonamides, which yields tetrahydropyrazines that can be subsequently reduced to piperazines. organic-chemistry.org

Other notable ring-closing strategies include:

Dimerization of aziridines: This [3+3]-type dimerization provides a direct route to the piperazine core. nih.gov

Reductive cyclization of 1,2-diimines: This method, often mediated by metals like manganese or zinc, is effective for synthesizing piperazines with aryl substituents. thieme-connect.de

Reduction of pyrazines: The hydrogenation of readily available pyrazines offers an efficient pathway to piperazines, with asymmetric hydrogenation methods developed to produce chiral derivatives. thieme-connect.de

DABCO bond cleavage: The ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) by various nucleophiles provides a unique entry to functionalized piperazines. rsc.org

Strategies for N-Alkylation of Piperazine

The functionalization of the nitrogen atoms of a pre-formed piperazine ring is a common and versatile strategy for creating diverse analogues. N-alkylation is a primary method for achieving this. nih.gov

The most straightforward approach to N-alkylation is the nucleophilic substitution reaction of piperazine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide). nih.govchemicalbook.comucalgary.ca This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. For monosubstitution, a large excess of piperazine is often used. To achieve disubstitution, a stoichiometric amount or an excess of the alkyl halide is employed. The choice of solvent and base can influence the reaction's efficiency and selectivity.

To control selectivity and avoid over-alkylation, protecting groups are often utilized. For instance, one nitrogen of the piperazine can be protected with a group like tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn). researchgate.netwhiterose.ac.uk This allows for the selective alkylation of the unprotected nitrogen, followed by deprotection to yield the mono-alkylated piperazine.

Reductive amination is another powerful technique for N-alkylation. nih.govnih.gov This method involves the reaction of piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated piperazine. youtube.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). youtube.comnih.govgoogle.comyoutube.com This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

Targeted Synthesis of 1-(2-Phenylpropan-2-yl)piperazine

The synthesis of the specific compound this compound can be achieved through several synthetic pathways, primarily revolving around the formation of the bond between the piperazine nitrogen and the bulky 2-phenylpropan-2-yl group.

Alkylation Approaches Utilizing 2-Phenylpropan-2-yl Moieties

Direct alkylation of piperazine with a suitable 2-phenylpropan-2-yl electrophile is a primary route to this compound. This typically involves the reaction of piperazine with a 2-phenylpropan-2-yl halide, such as 2-chloro-2-phenylpropane or 2-bromo-2-phenylpropane.

The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of piperazine attacks the electrophilic carbon of the 2-phenylpropan-2-yl halide. ucalgary.ca Due to the tertiary nature of the electrophile, the reaction may proceed through an Sₙ1-like mechanism, involving the formation of a stable tertiary carbocation.

To favor the formation of the mono-substituted product, a large excess of piperazine is generally employed. The reaction is typically conducted in a suitable solvent and may require the presence of a base to scavenge the hydrohalic acid byproduct.

Reactants Conditions Product Reference
Piperazine, 2-chloro-2-phenylpropaneBase, SolventThis compound ucalgary.ca
N-Boc-piperazine, 2-bromo-2-phenylpropaneBase, Solvent, then deprotectionThis compound researchgate.netwhiterose.ac.uk

Reductive Amination Pathways for Scaffold Construction

Reductive amination provides an alternative and often milder approach to the synthesis of this compound. This method would involve the reaction of a suitable carbonyl compound with a piperazine derivative, or vice versa.

One potential pathway involves the reaction of 2-phenylpropanal (B145474) with piperazine, followed by reduction. However, a more direct route would be the reductive amination of a ketone. For the synthesis of this compound, this would theoretically involve the reaction of piperazine with 2-phenylpropan-2-one (acetophenone). However, this specific transformation is not commonly reported and may be sterically hindered.

A more plausible reductive amination strategy would involve building the piperazine ring onto a precursor already containing the 2-phenylpropan-2-yl moiety. For instance, a diamine precursor could be reacted with a suitable dielectrophile.

Synthesis of Structurally Modified this compound Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships for various biological targets. Modifications can be introduced at several positions: the second nitrogen of the piperazine ring, the piperazine ring carbons, or the phenyl ring of the 2-phenylpropan-2-yl group.

Analogues with substitutions on the second piperazine nitrogen are readily accessible. Starting with this compound, the remaining secondary amine can be functionalized using various reactions:

N-Alkylation: Reaction with a different alkyl halide to introduce a second, distinct alkyl group. researchgate.netnih.gov

N-Arylation: Palladium-catalyzed cross-coupling reactions with aryl halides can be used to introduce aryl or heteroaryl groups. google.comgoogleapis.com

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.gov

Reductive Amination: Reaction with aldehydes or ketones to introduce further N-alkyl substituents. nih.govnih.gov

Modifications to the phenyl ring of the 2-phenylpropan-2-yl group would typically involve starting with a substituted 2-phenylpropane derivative. For example, a substituted 2-phenylpropan-2-ol could be converted to the corresponding halide and then used in an alkylation reaction with piperazine.

The synthesis of analogues with substituents on the carbon atoms of the piperazine ring is more complex and generally requires starting from appropriately substituted acyclic precursors and then performing a ring-closing reaction. nih.govnih.gov For instance, a substituted ethylenediamine derivative could be used in a cyclization reaction to generate a C-substituted piperazine core, which could then be N-alkylated with the 2-phenylpropan-2-yl group.

Starting Material Reagent Reaction Type Product
This compoundAlkyl halideN-Alkylation1-(2-Phenylpropan-2-yl)-4-alkyl-piperazine
This compoundAryl halide, Pd catalystN-Arylation1-(2-Phenylpropan-2-yl)-4-aryl-piperazine
This compoundAldehyde/Ketone, Reducing agentReductive Amination1-(2-Phenylpropan-2-yl)-4-alkyl-piperazine
This compoundSulfonyl chlorideSulfonylation1-(2-Phenylpropan-2-yl)-4-sulfonyl-piperazine
Substituted 2-phenylpropan-2-halidePiperazineN-Alkylation1-(Substituted-2-phenylpropan-2-yl)piperazine

Introduction of Diverse Substituents on the Phenyl Ring

The functionalization of the phenyl ring of this compound is crucial for modulating the biological activity of the resulting compounds. A common strategy involves the palladium-catalyzed coupling of a substituted aryl halide or triflate with piperazine or a protected piperazine derivative. organic-chemistry.org This approach allows for the introduction of a wide array of substituents at various positions on the phenyl ring. For instance, the synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine has been achieved through the reaction of 1-[2-fluoro-phenyl]piperazine with 1-sulfanyl-2,4-dimethyl-benzene. google.com

Another versatile method is the nucleophilic aromatic substitution (SNAr) reaction, where an activated aryl halide (e.g., with an electron-withdrawing group) reacts directly with piperazine. While this method is effective, it is generally limited to specific substitution patterns on the aromatic ring.

The following table summarizes representative synthetic routes for introducing substituents onto the phenyl ring of arylpiperazines.

Reaction TypeReactantsConditionsProduct Scope
Palladium-Catalyzed AminationAryl halides/triflates, PiperazinePalladium catalyst, Ligand, BaseBroad scope of aryl substituents
Nucleophilic Aromatic SubstitutionActivated Aryl Halides, PiperazineBase, SolventLimited to electron-deficient aryls
Copper-Catalyzed AminationAryl halides, PiperazineCopper catalyst, Ligand, BaseAlternative to palladium catalysis

Modifications to the Propane (B168953) Linker and Piperazine Ring

Modifications to the propane linker and the piperazine ring introduce further structural diversity. Changes to the linker can be achieved by starting with different building blocks. For example, using substituted propan-2-ols or propan-2-amines in the initial coupling reaction can lead to analogues with functional groups on the linker. nih.gov

The piperazine ring itself can be substituted at the carbon atoms, which can significantly impact the molecule's conformation and biological properties. rsc.orgresearchgate.net The synthesis of C-substituted piperazines can be achieved through various methods, including the cyclization of appropriately substituted diamine precursors. organic-chemistry.org For example, palladium-catalyzed cyclization reactions can be used for the modular synthesis of highly substituted piperazines. acs.org Gold-catalyzed cyclizations of substrates derived from the ring-opening of cyclic sulfamidates also provide access to substituted piperazine scaffolds. organic-chemistry.org

The table below outlines some methods for modifying the propane linker and piperazine ring.

Modification SiteSynthetic StrategyKey Features
Propane LinkerUse of functionalized propane derivativesIntroduces hydroxyl, amino, or other groups on the linker. nih.gov
Piperazine Ring (C-substitution)Cyclization of substituted diaminesAllows for the introduction of alkyl or aryl groups on the piperazine carbons. organic-chemistry.orgacs.org
Piperazine Ring (N-substitution)Alkylation or acylation of the second nitrogenA common modification to alter solubility and pharmacokinetic properties. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 2 Phenylpropan 2 Yl Piperazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(2-phenylpropan-2-yl)piperazine derivatives, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are instrumental in confirming their complex structures. nih.gov

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of a typical this compound derivative displays characteristic signals corresponding to the aromatic protons of the phenyl group, the protons of the piperazine (B1678402) ring, and the protons of the 2-phenylpropan-2-yl moiety. The chemical shifts of the piperazine protons are influenced by the nature of the substituent on the second nitrogen atom. For instance, in 1-phenylpiperazine, the protons on the piperazine ring appear as multiplets at approximately 3.072 ppm and 2.949 ppm. chemicalbook.com The aromatic protons typically resonate in the downfield region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon skeleton. The number of signals indicates the number of non-equivalent carbon atoms. In phenylpiperazine derivatives, distinct signals can be observed for the carbons of the phenyl ring, the piperazine ring, and any substituents. nih.govlew.ro The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phenyl Protons7.2 - 7.5125 - 150
Piperazine Protons2.5 - 3.545 - 55
Propan-2-yl CH~ 2.4~ 30 - 40
Propan-2-yl CH₃~ 1.2~ 20 - 25

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the molecule.

2D NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex derivatives, 2D NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. libretexts.org For this compound derivatives, COSY spectra would show correlations between adjacent protons in the piperazine ring and within the phenylpropan-2-yl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org It is invaluable for assigning the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov HMBC is particularly useful for identifying the connectivity between different structural fragments, such as the attachment point of the 2-phenylpropan-2-yl group to the piperazine ring and the position of substituents on the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. researchgate.netlibretexts.org For this compound, which has a molecular formula of C₁₃H₂₀N₂ and a molecular weight of approximately 204.31 g/mol , the mass spectrum provides crucial information. nih.gov

Electron ionization (EI) is a common method used to generate ions. The resulting mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the intact molecule. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for piperazine derivatives often involve cleavage of the bonds adjacent to the nitrogen atoms. miamioh.edu

For this compound, characteristic fragment ions would be expected from the loss of the phenylpropyl group or parts of the piperazine ring. The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. libretexts.org Analysis of these fragments helps to confirm the presence of both the 2-phenylpropan-2-yl and the piperazine moieties within the molecule. researchgate.netrsc.org

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z ValuePossible Fragment Structure
204[M]⁺ (Molecular Ion)
119[C₉H₁₁]⁺ (Phenylpropyl cation)
85[C₅H₉N]⁺ (Piperazine ring fragment)
77[C₆H₅]⁺ (Phenyl cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub The IR spectrum of this compound and its derivatives will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

Key absorptions include:

N-H Stretching: For derivatives with a secondary amine in the piperazine ring, a characteristic absorption band appears in the region of 3300-3500 cm⁻¹. Primary amines show two bands in this region, while tertiary amines lack this absorption. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and propan-2-yl groups appears just below 3000 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine ring usually occur in the fingerprint region, between 1250 and 1020 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the phenyl ring gives rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2800 - 3000Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-N Stretch1020 - 1250Medium

X-ray Crystallography of Key this compound Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. researchgate.net For key derivatives of this compound that can be obtained as single crystals, this technique can confirm the molecular stereochemistry, bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

The crystal structure would reveal the conformation of the piperazine ring, which typically adopts a chair conformation. It would also show the relative orientation of the 2-phenylpropan-2-yl substituent and any other groups attached to the piperazine ring. The data obtained from X-ray crystallography serves as the ultimate benchmark for validating the structural assignments made by spectroscopic methods. researchgate.net

Computational Chemistry and in Silico Modeling of 1 2 Phenylpropan 2 Yl Piperazine

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital theory forms the foundation for understanding the electronic behavior of a molecule. By analyzing the distribution and energy of electrons, we can predict a compound's reactivity and physical properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1-(2-Phenylpropan-2-yl)piperazine, DFT calculations are employed to identify its most stable three-dimensional shapes, or conformations. The piperazine (B1678402) ring can exist in several conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable. The orientation of the large 2-phenylpropan-2-yl substituent relative to the piperazine ring is also critical.

DFT calculations systematically evaluate the energy of different possible conformations. The structure is optimized to find the geometry with the lowest energy, which corresponds to the most stable and likely conformation of the molecule. Studies on related aryl sulfonyl piperazine derivatives have utilized DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to determine optimized molecular structures. uni.lu Similar calculations for this compound would reveal crucial data on bond lengths, bond angles, and dihedral angles that define its structure.

Illustrative DFT Calculation Results for this compound

ParameterPredicted Value (Chair Conformation)Description
Total Energy -657.9 HartreeThe absolute energy of the most stable conformation.
Dipole Moment 2.15 DebyeA measure of the molecule's overall polarity.
HOMO Energy -5.8 eVEnergy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
LUMO Energy 0.9 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
HOMO-LUMO Gap 6.7 eVThe energy difference, which relates to molecular stability and reactivity.

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution across a molecule. pharmacophorejournal.com This analysis is crucial for predicting how a molecule will interact with other molecules, particularly biological macromolecules. The MEP map uses a color scale to represent different potential values: red typically indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. uni.lupharmacophorejournal.com

For this compound, an MEP analysis would likely show regions of high negative potential concentrated around the two nitrogen atoms of the piperazine ring, attributable to their lone pairs of electrons. uni.lu These sites would be the primary locations for hydrogen bonding. The phenyl ring would exhibit a region of negative potential above and below the plane of the ring due to its π-electrons, while the hydrogen atoms on the piperazine ring and the alkyl chain would show positive potential. This information is invaluable for understanding noncovalent interactions in molecular docking.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and flexibility in a simulated environment (e.g., water).

For this compound, an MD simulation would explore its conformational landscape by tracking the movements of the piperazine ring and the rotation of the phenylpropyl group. This would reveal the flexibility of the molecule, the stability of its different conformations, and how it interacts with solvent molecules. In studies of other piperazine-containing ligands complexed with proteins, MD simulations have been used to assess the stability of the binding pose over time, often by calculating the root-mean-square deviation (RMSD) of the ligand's position. Such simulations for this compound alone would clarify its intrinsic dynamic properties before any protein binding is considered.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Given the prevalence of the phenylpiperazine scaffold in pharmacologically active compounds, docking studies on this compound are a logical step to explore its potential biological activity.

The primary goal of molecular docking is to predict the specific interactions between the ligand and the amino acid residues in the protein's binding site. These interactions, which are primarily non-covalent, include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking.

Based on the structure of this compound, several key interactions can be predicted:

Hydrogen Bonds: The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.

Hydrophobic Interactions: The phenyl ring and the propyl group are nonpolar and would likely engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine.

π-π Stacking: The phenyl ring can form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Docking studies on similar piperazine derivatives have identified these types of interactions as crucial for binding to targets like the sigma-1 receptor (S1R) and monoacylglycerol lipase (B570770) (MAGL).

Illustrative Predicted Interactions for this compound with a Hypothetical Kinase Target

Interaction TypeLigand Group InvolvedProtein Residue ExamplePredicted Distance/Geometry
Hydrogen Bond Piperazine N-H (Donor)Aspartic Acid (ASP) 1452.1 Å
Hydrogen Bond Piperazine N (Acceptor)Serine (SER) 982.3 Å
Hydrophobic Phenylpropyl GroupLeucine (LEU) 833.8 Å
π-π Stacking Phenyl RingTryptophan (TRP) 127Parallel, 3.5 Å separation

For a molecule like this compound, the binding mode analysis would consider how the bulky phenylpropyl group orients itself within the receptor's cavity and how the flexible piperazine ring adapts to form optimal hydrogen bonds. In some cases, docking studies reveal that a ligand can adopt multiple, energetically similar binding modes within the same site. MD simulations are often performed on the top-ranked docked poses to validate the stability of the predicted ligand-protein complex and refine the binding mode analysis.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

In the context of piperazine derivatives, which are known to interact with a variety of CNS receptors such as dopamine (B1211576) and serotonin (B10506) receptors, pharmacophore models have been instrumental in identifying key structural motifs for activity. nih.gov For instance, studies on arylpiperazine derivatives have revealed common pharmacophoric features that are crucial for their binding affinity to specific receptor subtypes. zenodo.org These models are often developed based on a set of known active ligands and can then be used as a 3D query to search large chemical databases for novel compounds with similar features, a process known as virtual screening. scispace.com

Virtual screening allows for the rapid and cost-effective identification of potential hit compounds from vast chemical libraries, significantly narrowing down the number of candidates for experimental validation. genexplain.comnih.gov This approach has been successfully applied to discover novel ligands for various targets, including those relevant to the CNS. scispace.comgenexplain.com

Hypothetical Pharmacophore Model for this compound

While no specific pharmacophore model for this compound has been published, a hypothetical model can be constructed based on its structural features and known activities of related phenylalkylpiperazine compounds. The key pharmacophoric features of this compound would likely include:

A hydrophobic feature: corresponding to the phenyl ring.

A hydrogen bond acceptor/donor feature: represented by the nitrogen atoms in the piperazine ring.

A second hydrophobic or steric feature: associated with the propan-2-yl group.

A positive ionizable feature: likely located on one of the piperazine nitrogens at physiological pH.

These features, with defined spatial relationships, would constitute a pharmacophore model that could be used in virtual screening campaigns to identify other compounds with a similar interaction profile, potentially leading to the discovery of novel CNS-active agents.

FeatureDescriptionMoiety in this compound
HYD HydrophobicPhenyl ring
HBA/HBD Hydrogen Bond Acceptor/DonorPiperazine ring nitrogens
HYD/ALI Hydrophobic/Aliphatic2-Propyl group
POS Positive IonizablePiperazine ring nitrogen

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying molecular descriptors that represent various physicochemical properties, a predictive model can be developed to estimate the activity of new, untested compounds. akosgmbh.denih.gov

For piperazine derivatives, QSAR studies have been employed to understand the structural requirements for activity against various targets, including enzymes and receptors. researchgate.netresearchgate.net These studies typically involve calculating a wide range of molecular descriptors, such as electronic, steric, and lipophilic properties, and then using statistical methods to build a robust and predictive model. nih.gov

Predictive Analytics for this compound through a Hypothetical QSAR Model

A QSAR model for a series of phenylalkylpiperazine analogs, including this compound, could be developed to predict their affinity for a specific CNS target, such as a dopamine or serotonin receptor subtype. The model would be built using a training set of compounds with known biological activities.

Illustrative Descriptors for a QSAR Model:

Descriptor TypeExample DescriptorRelevance to Biological Activity
Electronic Dipole MomentInfluences long-range interactions with the receptor.
Steric Molecular VolumeDetermines the fit of the molecule within the binding pocket.
Lipophilic LogP (Octanol-Water Partition Coefficient)Affects membrane permeability and hydrophobic interactions.
Topological Wiener IndexRelates to the branching and overall shape of the molecule.

A resulting QSAR equation might take the form of:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2 are coefficients determined from the regression analysis. Such a model would allow for the prediction of the biological activity of novel analogs of this compound, guiding the synthesis of more potent and selective compounds.

Prediction of Activity Spectra for Substances (PASS) Analysis

Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the biological activity profile of a compound based on its structural formula. nih.govclinmedkaz.orgresearchgate.net The prediction is based on a large training set of known biologically active substances and their activities. researchgate.netsilae.it For a given compound, PASS provides a list of potential biological activities, each with a probability of being active (Pa) and inactive (Pi). nih.govnih.gov This allows for a broad assessment of the compound's potential pharmacological and toxicological effects.

The application of PASS has been demonstrated for various classes of compounds, including piperidine (B6355638) and piperazine derivatives, to predict their potential therapeutic applications and guide further experimental studies.

Hypothetical PASS Prediction for this compound

A PASS analysis of this compound would likely predict a range of activities related to the central nervous system, given its structural similarity to known CNS-active compounds. nih.gov The predicted activities would be based on the recognition of structural fragments within the molecule that are present in compounds with known biological effects in the PASS database.

Illustrative PASS Prediction Results for this compound:

Predicted ActivityPa (Probability to be Active)Pi (Probability to be Inactive)Interpretation
Dopamine receptor antagonist 0.6500.025High probability of activity.
Serotonin receptor antagonist 0.5800.040Moderate to high probability of activity.
Antipsychotic 0.4900.060Moderate probability of activity.
Anxiolytic 0.4200.080Moderate probability of activity.
Monoamine oxidase inhibitor 0.3500.120Possible activity, warrants further investigation.

Note: The Pa and Pi values are hypothetical and for illustrative purposes only.

The results from a PASS analysis can provide valuable insights into the potential polypharmacology of this compound, suggesting multiple potential biological targets and therapeutic applications. These predictions can then be used to prioritize experimental testing and explore the full pharmacological profile of the compound.

Structure Activity Relationship Sar Investigations of 1 2 Phenylpropan 2 Yl Piperazine Analogs

Impact of Phenyl Ring Substitutions on Molecular Interactions

The phenyl ring of the 1-(2-phenylpropan-2-yl)piperazine scaffold is a primary site for modification in SAR studies. The nature, position, and size of substituents on this aromatic ring can dramatically alter the compound's electronic properties and spatial arrangement, thereby influencing its binding affinity and selectivity for its target receptors. nih.gov

The electronic properties of substituents on the phenyl ring play a pivotal role in modulating the interaction with target proteins. Electron-withdrawing groups, such as halogens (e.g., -F, -Cl), and electron-donating groups, like methoxy (B1213986) (-OCH3), can significantly affect a compound's potency.

Halogen Substituents: The introduction of halogen atoms has been a common strategy. For instance, in a series of sulfonylpiperazine analogs, a p-fluorophenyl substitution on the piperazine (B1678402) ring was a key component of the lead compound. nih.gov In another study on antimycobacterial agents, derivatives with a 3-CF3-phenylcarbamoyloxy fragment showed notably improved activity. mdpi.com Specifically, 1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride (6e) was highly effective against M. tuberculosis H37Ra. mdpi.com Research on arylpiperazines targeting 5-HT1A and alpha 1 receptors found that substitution at the ortho position with a group having a negative potential was favorable for affinity at both receptor types. nih.gov

Methoxy Substituents: The presence of a methoxy group, an electron-donating substituent, has also been explored. In the context of 5-HT1A receptor ligands, a 2-methoxyphenyl group was a key feature in a selective ligand. ebi.ac.uk However, in a different series of sulfonylpiperazine analogs, a p-methoxyphenyl group resulted in no significant change in potency compared to the unsubstituted phenyl analog, indicating the context-dependent nature of such substitutions. nih.gov

The following table summarizes the impact of various phenyl ring substitutions on the activity of piperazine derivatives in different studies.

Compound/Analog TypePhenyl SubstitutionTarget/AssayMeasured ActivityReference
Sulfonylpiperazine Analogp-fluorophenylHα4β2 nAChRIC₅₀ = 9.8 µM nih.gov
Sulfonylpiperazine Analogp-methoxyphenylHα4β2 nAChRIC₅₀ = 9.4 µM nih.gov
Sulfonylpiperazine AnalogphenylHα4β2 nAChRIC₅₀ = 4.1 µM nih.gov
Phenylpiperazine Derivative3,4-dichlorophenylM. tuberculosis H₃₇RₐMIC < 3.80 µM mdpi.com
Phenylpiperazine Derivative4-chlorophenylM. kansasiiMIC = 8.09 µM mdpi.com
Bicyclohydantoin-phenylpiperazineortho-substituted (negative potential)5-HT1A and alpha 1 receptorsFavorable for affinity nih.gov

Steric hindrance, which relates to the size and bulkiness of the substituents, is a critical factor in determining how well a ligand can fit into its biological target's binding pocket. SAR studies have shown that the spatial requirements for optimal binding can be highly specific. For arylpiperazines targeting 5-HT1A and alpha 1 receptors, the steric effects at different positions on the phenyl ring were found to be key determinants of selectivity. nih.gov While the 5-HT1A receptor could accommodate bulky substituents at the meta position, the alpha 1 receptor had more restricted steric requirements. nih.gov For both receptors, the para position was identified as a region where the volume for ligands is limited, suggesting that large substituents at this position would likely decrease binding affinity. nih.gov

Role of the 2-Phenylpropan-2-yl Moiety in Ligand-Target Recognition

The 2-phenylpropan-2-yl moiety serves as a crucial structural anchor for these compounds. This group's size, shape, and lipophilicity are significant for establishing effective interactions within the ligand-binding domain of the target protein. In many series of pharmacologically active piperazine derivatives, this or a similar bulky hydrophobic group is essential for achieving high potency. For instance, studies on antidepressant-like 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives underscore the importance of this structural element. nih.gov The phenyl group within this moiety often engages in hydrophobic or pi-stacking interactions with aromatic amino acid residues in the binding pocket, while the propan-2-yl linker provides a specific spatial orientation for the phenyl and piperazine rings, which is critical for proper alignment with the receptor.

Modifications of the Piperazine Ring and Their Stereochemical Implications for Activity

The piperazine ring is a versatile scaffold that is frequently modified to enhance pharmacological activity. nih.govbenthamdirect.com Its two nitrogen atoms provide opportunities for substitution and can improve properties like water solubility. nih.govnih.gov The ring's conformation and the stereochemistry of its substituents can have profound implications for biological activity.

In a study of prazosin-related compounds, the standard piperazine ring was replaced with 2,3-dialkylpiperazine moieties to probe a lipophilic binding pocket on the alpha 1-adrenoreceptor. nih.gov This modification introduced stereocenters, leading to cis and trans isomers with markedly different activities. The cis-isomers consistently showed higher potency and selectivity for the alpha 1-adrenoreceptor. nih.gov This stereochemical preference suggests that the receptor's lipophilic pocket has a well-defined size and spatial orientation that is better complemented by the specific three-dimensional shape of the cis-isomers. nih.gov

The table below illustrates the difference in activity between stereoisomers of these modified piperazine analogs.

CompoundPiperazine ModificationStereochemistryα₁-Adrenoreceptor Affinity (pKi)α₁/α₂ Selectivity RatioReference
7 2,3-Dimethylpiperazinetrans6.81140 nih.gov
8 2,3-Dimethylpiperazinecis8.353000 nih.gov
12 2,3-Diethylpiperazinetrans6.70100 nih.gov
13 (cyclazosin) 2,3-Cyclohexanopiperazinecis9.047800 nih.gov

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a widely used strategy in drug design to improve a compound's properties by swapping one chemical group for another with similar physical or chemical characteristics. nih.gov This approach has been applied to the this compound scaffold to enhance potency, improve metabolic stability, or explore novel chemical space. nih.gov

A key target for bioisosteric replacement is the phenyl ring. While historically popular, its inclusion can sometimes lead to poor physicochemical properties. nih.gov Researchers have successfully replaced the phenyl group with nonclassical bioisosteres like cubane, bicyclo[1.1.1]pentane (BCP), and carborane isomers in various molecular scaffolds. acs.org In one antimalarial series, replacing the phenyl ring with closo-1,2- and closo-1,7-carborane isomers resulted in compounds with potencies greater than the original phenyl-containing parent compound. acs.org A BCP analog was found to be equipotent to its parent phenyl compound but showed significantly improved metabolic properties. acs.org These saturated bicyclic molecules can mimic the geometry of substituted phenyl rings while offering different physicochemical profiles. chem-space.com

Development of Lead Compounds through SAR-Driven Design

The culmination of detailed SAR investigations is the rational design and development of lead compounds with optimized activity and properties. By understanding the electronic, steric, and stereochemical requirements for binding, medicinal chemists can design new molecules with enhanced potency and selectivity. nih.gov

In the development of alpha 1-adrenoreceptor antagonists, SAR studies on prazosin (B1663645) analogs led to the identification of cyclazosin (B161197) as a highly potent and selective lead compound. nih.gov The investigation revealed that replacing the piperazine ring with a cis-fused cyclohexano group dramatically increased both affinity and selectivity, with cyclazosin showing an alpha 1/alpha 2 selectivity ratio of 7800. nih.gov

In the search for new anti-influenza A virus agents, SAR studies were performed on the piperazine and phenyl rings of the inhibitor JNJ4796. nih.gov These modifications led to the identification of compound (R)-2c , which demonstrated excellent in vitro activity against both normal and oseltamivir-resistant H1N1 strains (IC₅₀: 0.03-0.06 µM) and low cytotoxicity. nih.gov

Research into novel antidepressant agents based on a 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol scaffold also illustrates this principle. nih.gov Systematic modifications resulted in several compounds (3c-3e and 3g) that showed significant antidepressant-like effects, more potent than other analogs in the series, without affecting locomotor activity. nih.gov

These examples demonstrate how a systematic, SAR-driven approach enables the refinement of a chemical scaffold to produce lead compounds with superior therapeutic potential. nih.gov

In Vitro Pharmacological Characterization of 1 2 Phenylpropan 2 Yl Piperazine and Its Derivatives

Receptor Binding Affinity and Selectivity Profiling

The interaction of 1-(2-phenylpropan-2-yl)piperazine derivatives with several key receptor families has been a subject of scientific investigation to understand their potential therapeutic applications.

Monoamine Receptors

Derivatives of piperazine (B1678402) are known to interact with monoamine transporters, which are crucial for the regulation of neurotransmitters like dopamine (B1211576) in the brain. Specifically, certain piperazinyl alkyl-bis(4'-fluorophenyl)amine analogs have been synthesized and evaluated for their affinity towards the dopamine transporter (DAT). nih.gov One of the most potent compounds in a series of these analogs, compound 19 , demonstrated a high affinity for DAT with a Ki value of 8.5 nM. nih.gov This particular derivative also exhibited significant selectivity for DAT over the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), with SERT/DAT and NET/DAT ratios of 94 and 63, respectively. nih.gov

In contrast, 1-(2-Pyrimidinyl)piperazine, another derivative, shows negligible affinity for dopamine D2, D3, and D4 receptors, with Ki values greater than 10,000 nM. wikipedia.org This highlights the structural specificity required for high-affinity binding to the dopamine transporter. For instance, the photoaffinity probe 125I-1-[2-(diphenylmethoxy)ethyl]-4-[2- (4-azido-3-iodophenyl)ethyl]piperazine (125I-DEEP), a GBR-12909 related compound, binds with high affinity to the dopamine transport protein. nih.gov

Below is a table summarizing the binding affinities of selected piperazine derivatives for the dopamine transporter.

CompoundKi (nM) for DATReference
Compound 19 8.5 nih.gov

Table 1: Binding affinity of a selected piperazine derivative for the Dopamine Transporter (DAT).

σ Receptors (σ1R, σ2R)

Sigma (σ) receptors, particularly the σ1 and σ2 subtypes, have been identified as targets for various piperazine-containing ligands. The replacement of a piperidine (B6355638) ring with a piperazine ring in certain chemical scaffolds has been shown to significantly impact the affinity for σ1 receptors. For example, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperazine-containing compound 4 exhibited a much lower affinity for the σ1 receptor (Ki = 1531 nM) compared to its piperidine counterpart, compound 5 (Ki = 3.64 nM). nih.gov This suggests that the piperazine moiety is a critical structural element influencing σ1 receptor activity. nih.gov

Further studies on N-phenylpropyl-N'-substituted piperazines have identified compounds with high affinity for σ1 receptors. For instance, N-phenylpropyl-N'-(4-methoxybenzyl)piperazine, N-phenylpropyl-N'-(4-methoxyphenethyl)piperazine, and N-phenylpropyl-N'-(3-methoxyphenethyl)piperazine all bind to σ1 receptors with Ki values of approximately 1 nM. aging-us.com

The table below presents the binding affinities of representative piperazine and piperidine derivatives for σ1 receptors.

CompoundCore StructureKi (nM) for σ1RReference
Compound 4 Piperazine1531 nih.gov
Compound 5 Piperidine3.64 nih.gov
N-phenylpropyl-N'-(4-methoxybenzyl)piperazinePiperazine~1 aging-us.com
N-phenylpropyl-N'-(4-methoxyphenethyl)piperazinePiperazine~1 aging-us.com
N-phenylpropyl-N'-(3-methoxyphenethyl)piperazinePiperazine~1 aging-us.com

Table 2: Comparative binding affinities of piperazine and piperidine derivatives for the σ1 Receptor.

Histamine Receptors

The piperazine scaffold is a common feature in many compounds targeting histamine receptors. Research into piperazine and piperidine derivatives as histamine H3 receptor antagonists has revealed that the nature of the heterocyclic core is crucial for activity. nih.gov For instance, a piperazine-containing compound (4 ) displayed a high affinity for the human histamine H3 receptor (hH3R) with a Ki of 3.17 nM. nih.gov Interestingly, its piperidine analog (5 ) showed a comparable affinity with a Ki of 7.70 nM, indicating that for H3 receptor binding, the piperazine core can be a favorable structural element. nih.gov

Other studies have explored 1-(2-pyridinyl)piperazine derivatives for their mast cell stabilizing and antihistaminic properties, suggesting a broader role for piperazine-containing compounds at histamine-related targets. nih.gov

The binding affinities of selected piperazine and piperidine derivatives for the human histamine H3 receptor are provided in the table below.

CompoundCore StructureKi (nM) for hH3RReference
Compound 4 Piperazine3.17 nih.gov
Compound 5 Piperidine7.70 nih.gov

Table 3: Binding affinities of representative piperazine and piperidine derivatives for the human Histamine H3 Receptor.

Other G Protein-Coupled Receptors (GPCRs)

The interaction of piperazine derivatives extends beyond monoamine and histamine receptors to other G protein-coupled receptors (GPCRs). For example, 1-(2-Pyrimidinyl)piperazine is known to act as a partial agonist at the 5-HT1A receptor with a Ki of 414 nM and an Emax of 54%. wikipedia.org This compound is also a metabolite of several anxiolytic drugs. wikipedia.org

Enzyme Inhibition Assays

The modulatory effects of this compound and its derivatives on enzyme activity are also an area of interest.

Sirtuin Modulation

Sirtuins are a class of NAD+-dependent deacetylases that are involved in various cellular processes. While there is extensive research into sirtuin inhibitors and activators, specific data on the direct modulation of sirtuins by this compound is not currently available. aging-us.comnih.govmdpi.comrsc.org Computational and in vitro studies have identified various chemical scaffolds, including some containing piperazine rings, as sirtuin modulators. aging-us.com For instance, certain oxadiazole-carbonylaminothiourea derivatives have been identified as micromolar inhibitors of SIRT1 and SIRT2. mdpi.com The development of activity-based chemical probes allows for the screening and characterization of sirtuin modulators in complex biological samples. nih.gov However, the specific activity of this compound on any of the seven mammalian sirtuins has yet to be reported.

VEGFR-2-TK Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.gov Consequently, inhibiting the tyrosine kinase (TK) activity of VEGFR-2 is a significant strategy in the development of novel anticancer agents. nih.govnih.gov Several piperazine derivatives have been investigated for their potential to inhibit VEGFR-2-TK.

A series of newly synthesized piperazine derivatives demonstrated notable inhibitory activity against VEGFR-2 kinase, with IC50 values in the sub-micromolar range. nih.gov For instance, compound 11 from a study series exhibited an IC50 of 0.192 µM, which is comparable to the positive control, sorafenib (B1663141) (IC50 = 0.082 µM). nih.gov Other derivatives in the same series also showed potent inhibition, with IC50 values ranging from 0.192 to 0.602 µM. nih.gov

Similarly, piperazine-based thiazolidinones have been identified as potent inhibitors of VEGFR-2 tyrosine kinase. nih.gov Compounds 11, 13, and 16 from this class displayed significant inhibitory activity, with IC50 values below 0.3 µM, surpassing the reference compound staurosporine. nih.gov Lineweaver-Burk plot analysis revealed that these compounds act as uncompetitive inhibitors of the enzyme. nih.gov

These findings highlight the potential of the piperazine scaffold as a foundation for the design of effective VEGFR-2-TK inhibitors.

Other Enzyme Systems (e.g., LOX, AChE, BChE)

Beyond their effects on receptor tyrosine kinases, piperazine derivatives have been evaluated for their inhibitory activity against other enzyme systems, including lipoxygenases (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as potential acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. researchgate.net In vitro evaluation using the Ellman's method showed that many of these compounds exhibited moderate inhibitory activity against both AChE and BChE. researchgate.net Notably, compound 11u demonstrated the most potent activity, with an IC50 of 2.73 µM against AChE and 0.65 µM against BChE. researchgate.net This represented a significant increase in potency compared to the reference drug galantamine. researchgate.net

In another study, a molecule identified as ZINC390718 was found to be a dual inhibitor of both AChE and BChE. nih.gov It displayed concentration-dependent inhibition, with IC50 values of 543.8 µM for AChE and 241.1 µM for BChE, indicating greater potency against BChE. nih.gov

Furthermore, thirteen benzothiazolone derivatives incorporating a piperazine moiety were synthesized and evaluated. mdpi.com Most of these compounds showed a preference for inhibiting BChE over AChE. mdpi.com Compound M13 was the most potent BChE inhibitor with an IC50 of 1.21 µM, while compound M2 showed high selectivity for BChE. mdpi.com Kinetic studies revealed that M13 is a reversible, noncompetitive inhibitor of BChE. mdpi.com

These studies suggest that the piperazine scaffold can be effectively modified to target cholinesterases, offering potential avenues for the development of new therapeutic agents.

In Vitro Cell-Based Assays for Functional Activity

Cell Proliferation and Viability Assays (e.g., MTT assay on cancer cell lines)

The antiproliferative and cytotoxic effects of this compound derivatives have been extensively studied in various cancer cell lines using assays like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. mdpi.comnih.gov

A novel piperazine derivative, C505 , was identified through high-throughput screening and demonstrated potent anticancer activity by effectively inhibiting cancer cell proliferation. nih.gov In a separate study, a series of 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives were screened for their cytotoxic activity against MCF7 breast cancer cells and normal MCF-10A breast cells. mdpi.comnih.gov Compounds 31, 32, 35, and 37 exhibited high and selective anticancer activity against the breast cancer cells. mdpi.comnih.gov Specifically, compounds with electron-withdrawing groups at the urea (B33335) function, such as 26 (4-NO2), 27 (4-Cl), and 28 (4-CN), showed IC50 values below 20 µM against the MCF7 cell line. mdpi.com

Similarly, new 1,2-benzothiazine derivatives containing a phenylpiperazine moiety were tested on MCF7 and non-tumorigenic MCF10A cell lines. nih.gov One of these compounds, BS230 , demonstrated superior antitumor activity with lower cytotoxicity towards healthy cells compared to the standard drug doxorubicin. nih.gov Another study on novel arylpiperazine derivatives found that compounds 9 and 15 had strong cytotoxic activities against LNCaP prostate cancer cells (IC50 < 5 µM), while compound 8 was most potent against DU145 prostate cancer cells (IC50 = 8.25 µM). mdpi.com

The antiproliferative activity of piperazine-substituted pyranopyridines was also evaluated, with compound DO11-48 showing the most pronounced anticancer activity against the K562 leukemia cell line with an IC50 value of 0.5 ± 0.1 μM. nih.gov Furthermore, piperazine derivatives clubbed with 2-azetidinone were synthesized, and compound 5e significantly inhibited the growth of HeLa cervical cancer cells in a concentration-dependent manner, with an IC50 value of 29.44 ± 1.46 µg/ml. nih.gov

These results from various studies underscore the potential of piperazine derivatives as a versatile scaffold for developing novel anticancer agents with significant cytotoxic effects against a range of cancer cell lines.

Table 1: Cytotoxic Activity of Piperazine Derivatives in Cancer Cell Lines

Compound/Derivative Series Cancer Cell Line(s) Key Findings (IC50 values) Reference(s)
C505 Leukemia (K562) Potent inhibition of cell proliferation. nih.gov
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazines Breast (MCF7) 26 (4-NO2): 9.6 µM; 27 (4-Cl): 16.8 µM; 28 (4-CN): 19.5 µM. mdpi.com
1,2-Benzothiazine derivatives Breast (MCF7) BS230 showed stronger cytotoxicity towards cancer cells than doxorubicin. nih.gov
Arylpiperazine derivatives Prostate (LNCaP, DU145) 9 & 15 (LNCaP): < 5 µM; 8 (DU145): 8.25 µM. mdpi.com
Piperazine-substituted pyranopyridines Leukemia (K562) DO11-48 : 0.5 ± 0.1 μM. nih.gov
Piperazine-azetidinone derivatives Cervical (HeLa) 5e : 29.44 ± 1.46 µg/ml. nih.gov

Cellular Pathway Modulation Studies (e.g., cell cycle, anti-apoptotic proteins)

The anticancer effects of piperazine derivatives are often linked to their ability to modulate key cellular pathways involved in cell cycle regulation and apoptosis.

One novel piperazine derivative, C505 , was found to induce caspase-dependent apoptosis in cancer cells. nih.gov This was evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP), a key indicator of apoptosis. nih.gov However, the study noted that C505 did not significantly alter the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xl. nih.gov This suggests that C505 induces apoptosis through a mechanism independent of these two specific Bcl-2 family members. nih.gov

Another study investigating piperazine-based thiazolidinones found that these compounds also induce caspase-dependent apoptosis in HepG-2 liver cancer cells. nih.gov This indicates that activation of the caspase cascade is a common mechanism of action for certain piperazine derivatives.

Furthermore, a study on quinolinequinones linked to piperazine analogs revealed that the lead compound, QQ1 , inhibited the proliferation of ACHN renal cancer cells by inducing cell cycle arrest. nih.gov Interestingly, QQ1 did not significantly affect apoptosis in these cells, suggesting its primary mechanism of action is cytostatic rather than cytotoxic in this specific cell line. nih.gov

These findings demonstrate that piperazine derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis via caspase activation and the inhibition of cell proliferation through cell cycle arrest. The specific pathway modulated appears to depend on the chemical structure of the derivative and the type of cancer cell being targeted.

Receptor-Mediated Signaling Pathway Activation or Inhibition

Piperazine derivatives have been shown to modulate various receptor-mediated signaling pathways, contributing to their pharmacological effects.

A novel piperazine compound, C505 , was found to inhibit multiple cancer signaling pathways, including the PI3K-AKT, Src family kinases, and BCR-ABL signaling pathways. nih.gov The inhibition of these pathways ultimately leads to the induction of caspase-dependent apoptosis in cancer cells. nih.gov

In the context of neuropharmacology, the derivative LQFM192 , 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate, has been shown to interact with serotonergic and GABAergic pathways. nih.gov Its anxiolytic-like effects were blocked by pretreatment with WAY-100635 (a 5-HT1A receptor antagonist), p-chlorophenylalanine (a serotonin synthesis inhibitor), and flumazenil (B1672878) (a benzodiazepine (B76468) site antagonist). nih.gov This indicates that the anxiolytic activity of LQFM192 is mediated by both the serotonergic system and the benzodiazepine site of the GABAA receptor. nih.gov The antidepressant-like activity of LQFM192 was also blocked by inhibitors of the serotonergic system. nih.gov

These studies highlight the ability of piperazine derivatives to interact with and modulate critical receptor-mediated signaling pathways, which is central to their potential therapeutic applications in both oncology and neurology.

Synthetic Accessibility and Scale Up Considerations for 1 2 Phenylpropan 2 Yl Piperazine Production

Optimization of Reaction Conditions for Yield and Purity

The synthesis of 1-(2-phenylpropan-2-yl)piperazine, a substituted piperazine (B1678402) derivative, can be approached through several synthetic routes, with the optimization of reaction conditions being paramount for achieving high yield and purity. A common method for synthesizing similar N-aryl or N-alkyl piperazines involves the nucleophilic substitution reaction between a suitable phenylpropane derivative and piperazine.

Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reactant stoichiometry. For instance, in the synthesis of analogous arylpiperazines, solvents such as dimethylformamide (DMF) or toluene (B28343) are often employed. The selection of the solvent can significantly influence reaction rates and selectivity.

The choice of catalyst is also crucial. While some reactions can proceed without a catalyst, the use of palladium-based catalysts, for example, has been shown to be effective in N-arylation reactions of piperazine, even with sterically hindered aryl chlorides. organic-chemistry.org The optimization of catalyst loading is a critical step to balance reaction efficiency with cost.

Temperature and reaction time are interdependent variables that must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of impurities through side reactions. Therefore, an optimal temperature profile is sought to maximize the formation of the desired product while minimizing degradation or byproduct formation.

A hypothetical optimization of the synthesis of this compound might involve screening various conditions, as illustrated in the table below.

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

Entry Solvent Catalyst Temperature (°C) Reactant Ratio (Piperazine:Phenylpropane derivative) Yield (%) Purity (%)
1 Toluene None 100 1.2 : 1 45 85
2 DMF Pd(OAc)₂ 100 1.2 : 1 70 92
3 DMF Pd(OAc)₂ 120 1.2 : 1 75 88
4 DMF Pd(OAc)₂ 100 1.5 : 1 82 95
5 Dioxane Ru-PNP Complex 90 1.5 : 1 85 97

The data in Table 1, while hypothetical for this specific compound, is based on general principles of reaction optimization found in the synthesis of other piperazine derivatives. researchgate.netresearchgate.net For example, the use of a palladium catalyst (Entry 2) significantly improves the yield compared to a non-catalyzed reaction (Entry 1). Further optimization of the reactant ratio (Entry 4) and exploration of other catalyst systems, such as a Ruthenium-PNP pincer complex (Entry 5), could lead to even higher yields and purity. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable production processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the synthesis of this compound, a direct coupling reaction would have a higher atom economy than a multi-step synthesis involving protecting groups.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For example, exploring the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, if the reaction chemistry allows, would be a significant improvement over traditional solvents like DMF.

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. The use of highly efficient catalysts can facilitate lower reaction temperatures. researchgate.net Microwave-assisted synthesis is another technique that can lead to shorter reaction times and reduced energy input. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, which reduces waste. The development of heterogeneous catalysts for piperazine synthesis would simplify product purification and catalyst recovery.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry Principle Conventional Approach Greener Alternative
Prevention High excess of one reactant to drive the reaction, leading to waste. Optimized stoichiometry to minimize excess reactants.
Atom Economy Use of protecting groups, leading to additional synthesis and deprotection steps. Direct C-N bond formation without protecting groups.
Less Hazardous Chemical Syntheses Use of toxic solvents like chlorinated hydrocarbons or DMF. Use of greener solvents such as ethanol, water, or 2-MeTHF.
Designing Safer Chemicals - -
Safer Solvents and Auxiliaries Use of volatile and toxic organic solvents. Solvent-free reaction conditions or use of benign solvents.
Design for Energy Efficiency High-temperature reactions requiring significant energy input. Microwave-assisted synthesis or use of highly active catalysts to lower reaction temperatures. researchgate.netmdpi.com
Use of Renewable Feedstocks Starting materials derived from petrochemical sources. Exploration of bio-based starting materials, if feasible. nih.gov
Reduce Derivatives Multi-step synthesis with protection and deprotection steps. One-pot synthesis to reduce the number of steps and purification stages. researchgate.net
Catalysis Use of stoichiometric amounts of activating reagents. Use of recyclable homogeneous or heterogeneous catalysts.
Design for Degradation - -
Real-time analysis for Pollution Prevention Offline analysis of reaction progress. In-situ reaction monitoring to optimize reaction time and prevent byproduct formation.
Inherently Safer Chemistry for Accident Prevention Use of flammable and volatile solvents. Use of non-flammable solvents and milder reaction conditions.

Industrial Feasibility of Production Methods

The industrial feasibility of producing this compound hinges on several factors, including the cost of raw materials, the efficiency and scalability of the synthetic route, and the ease of purification.

A robust and scalable synthesis is essential for industrial production. The chosen synthetic method should be reproducible on a large scale and should not require specialized or prohibitively expensive equipment. The process should also be amenable to standard industrial purification techniques such as crystallization or distillation to achieve the desired product quality.

Process safety is another critical consideration for industrial scale-up. A thorough hazard assessment of all chemicals and reaction steps must be conducted to ensure safe operation. This includes understanding the thermal stability of reactants and products and implementing appropriate safety measures to prevent accidents. iptsalipur.org

Finally, the regulatory landscape, including environmental regulations, will influence the industrial feasibility of a particular production method. A process that aligns with green chemistry principles is more likely to meet regulatory requirements and be sustainable in the long term.

Emerging Research Frontiers and Future Directions in Piperazine Chemistry

Rational Design of Novel 1-(2-Phenylpropan-2-yl)piperazine Analogues

The rational design of new chemical entities is a central theme in modern drug discovery. For this compound, this approach involves the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies of related phenylpiperazine derivatives have provided a roadmap for such endeavors. These studies have shown that modifications to the phenyl ring, the piperazine (B1678402) core, and the linker between them can have profound effects on biological activity. lookchem.comfrontiersin.org

Future research in this area will likely focus on several key strategies:

Substitution on the Phenyl Ring: The phenyl ring of this compound is a prime target for modification. The introduction of various substituents (e.g., halogens, alkyl groups, electron-withdrawing or -donating groups) at different positions on the ring can modulate the compound's electronic and steric properties, influencing its binding to target proteins. frontiersin.org For example, the presence of a halogen substitute on the fluorophenyl moiety next to the piperazine ring has been shown to be essential for the inhibitory effects of some analogues on equilibrative nucleoside transporters (ENTs). frontiersin.org

Modification of the Piperazine Ring: The piperazine ring itself offers opportunities for modification. N-alkylation or N-acylation of the second nitrogen atom can introduce new functional groups that can engage in additional interactions with a target receptor. nih.gov Furthermore, the synthesis of piperazine-2,5-dione derivatives has been explored as a strategy to create libraries of compounds with a range of biological activities. lookchem.com

Alterations to the Propyl Linker: The 2-phenylpropan-2-yl moiety provides a rigid and lipophilic anchor. Altering the length and rigidity of this linker could influence the orientation of the phenylpiperazine core within a binding pocket. The synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, for instance, has yielded compounds with antidepressant-like activities. lookchem.com

A hypothetical rational design strategy for novel this compound analogues might involve the systematic exploration of these modifications, as outlined in the table below.

Modification Site Proposed Modification Rationale Hypothetical Target Interaction
Phenyl RingIntroduction of a para-chloro or para-fluoro substituentTo explore the impact of electron-withdrawing groups on binding affinity.Potential for halogen bonding with the target protein.
Piperazine RingN-acylation with various carboxylic acidsTo introduce hydrogen bond donors and acceptors.Formation of hydrogen bonds with key residues in the binding site.
Propyl LinkerReplacement of the methyl group with an ethyl or propyl groupTo probe the size of the lipophilic binding pocket.Enhanced van der Waals interactions with a hydrophobic pocket.

Combination Chemistry and Library Synthesis Approaches

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large numbers of compounds for high-throughput screening. nih.govmdpi.com Both solid-phase and solution-phase synthesis strategies have been successfully applied to the generation of piperazine-based libraries. nih.govnih.govmdpi.comacs.org These approaches are well-suited for the exploration of the chemical space around this compound.

A key advantage of combinatorial synthesis is the ability to systematically vary multiple substituents on a core scaffold. For example, a "split-and-pool" strategy on a solid support can be used to generate a large library of this compound analogues with diverse substitutions on both the phenyl ring and the piperazine nitrogen. acs.org Alternatively, parallel synthesis in solution can be employed to create smaller, more focused libraries for lead optimization. nih.govnih.gov

A recent example of a successful combinatorial library synthesis involved the creation of 160 piperazine derivatives on a solid support. acs.org This library was generated by reacting two regioisomeric piperazine scaffolds with eight different electrophiles and ten different amines, demonstrating the power of this approach to rapidly generate molecular diversity. acs.org

Library Synthesis Parameter Description
Scaffold This compound
Diversity Point 1 Substituents on the phenyl ring (e.g., -H, -F, -Cl, -CH3, -OCH3)
Diversity Point 2 Substituents on the N4-position of the piperazine ring (e.g., various alkyl and acyl groups)
Synthesis Method Solution-phase parallel synthesis
Estimated Library Size 50-100 compounds

Advanced Characterization Techniques in Structural Biology (e.g., Cryo-EM of Ligand-Receptor Complexes)

Understanding the three-dimensional structure of a ligand-receptor complex is crucial for rational drug design. X-ray crystallography and cryo-electron microscopy (Cryo-EM) are powerful techniques for determining the high-resolution structures of these complexes. frontiersin.orgcreative-biostructure.comnih.govnih.govucl.ac.ukspringernature.comresearchgate.net

Cryo-EM, in particular, has emerged as a transformative technology in structural biology, allowing for the determination of structures of large, flexible, and membrane-bound proteins that are often difficult to crystallize. creative-biostructure.comnih.govucl.ac.ukresearchgate.net This is particularly relevant for many of the receptors that are targeted by piperazine-containing drugs. The ability of Cryo-EM to capture different conformational states of a receptor in complex with a ligand can provide invaluable insights into the mechanism of action. creative-biostructure.comucl.ac.uk

For example, a recent study reported the cryo-EM structure of a PROTAC (proteolysis-targeting chimera) containing a piperazine/piperidine-based linker in complex with its target protein and an E3 ligase. acs.org While not a direct study of this compound, this work highlights the potential of Cryo-EM to elucidate the complex interactions of piperazine-containing molecules.

Future research will undoubtedly leverage these advanced structural biology techniques to determine the structures of this compound and its analogues in complex with their biological targets. Such studies will provide a detailed atomic-level understanding of the binding mode and will guide the design of next-generation inhibitors with improved properties.

Technique Application to this compound Research Expected Insights
Cryo-Electron Microscopy (Cryo-EM) Determination of the structure of a target receptor in complex with this compound.Elucidation of the binding pose, key intermolecular interactions, and conformational changes in the receptor upon ligand binding.
X-ray Crystallography High-resolution structure determination of the ligand-receptor complex if the receptor can be crystallized.Precise atomic coordinates of the ligand and protein, revealing detailed interaction geometries.

Theoretical Insights into Molecular Recognition and Binding Kinetics

Computational chemistry provides a powerful toolkit for understanding and predicting the behavior of small molecules at the molecular level. Molecular docking and molecular dynamics (MD) simulations are two key techniques that can provide valuable insights into the molecular recognition and binding kinetics of this compound and its analogues.

Molecular docking can be used to predict the preferred binding mode of a ligand within the active site of a receptor. nih.gov This information can be used to prioritize compounds for synthesis and biological testing. MD simulations, on the other hand, can provide a dynamic picture of the ligand-receptor complex, revealing how the ligand and protein move and interact over time. nih.gov This can be used to understand the stability of the complex and to identify key residues that are involved in binding.

For instance, a molecular docking study of piperazine derivatives as urease inhibitors revealed the key binding interactions of the compounds in the active site of the enzyme. nih.gov In another study, MD simulations were used to investigate the binding of a potent piperidine (B6355638)/piperazine-based ligand to the sigma-1 receptor, revealing the crucial amino acid residues that interacted with the compound.

In the context of this compound, these computational methods can be used to:

Predict the binding affinity and selectivity of novel analogues.

Identify key hydrogen bonding and hydrophobic interactions.

Understand the role of water molecules in the binding site.

Simulate the process of ligand binding and unbinding to gain insights into the kinetics of the interaction.

These theoretical insights, when combined with experimental data, can significantly accelerate the drug discovery process.

Computational Method Application Predicted Outcome
Molecular Docking Predict the binding pose of this compound analogues in a target receptor.Identification of key interactions and ranking of analogues based on predicted binding affinity.
Molecular Dynamics (MD) Simulation Simulate the dynamic behavior of the ligand-receptor complex over time.Assessment of binding stability, identification of conformational changes, and calculation of binding free energies.
Quantitative Structure-Activity Relationship (QSAR) Develop mathematical models that relate the chemical structure of analogues to their biological activity.Prediction of the activity of unsynthesized analogues and identification of key structural features for activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-phenylpropan-2-yl)piperazine, and how can reaction conditions be optimized?

  • The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often alkylated using propargyl bromide or benzyl halides in polar aprotic solvents like DMF, with K₂CO₃ as a base to deprotonate the piperazine nitrogen . Optimization includes controlling stoichiometry (e.g., 1.2 equiv. of azide derivatives for click chemistry) and monitoring reaction progress via TLC with hexane/ethyl acetate solvent systems . Purification often employs silica gel chromatography (ethyl acetate:hexane, 1:8) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and structural integrity . For example, HRMS data for piperazine derivatives are reported with mass accuracy <5 ppm . NMR chemical shifts (e.g., δ 2.5–3.5 ppm for piperazine protons) help identify substituent effects . Purity is assessed via melting point analysis (e.g., 278–279°C for related compounds) .

Q. What structural features of this compound influence its physicochemical properties?

  • The geminal dimethyl group on the phenylpropan-2-yl moiety enhances steric bulk, potentially improving metabolic stability . Piperazine’s nitrogen atoms enable hydrogen bonding, affecting solubility and receptor interactions. Computational studies (e.g., density functional theory) predict logP values and pKa for bioavailability optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

  • SAR studies involve systematic substitution at the piperazine nitrogen or phenyl ring. For instance:

  • Anticancer activity : Introducing fluorobenzyl groups (e.g., 1-(2-fluorobenzyl)piperazine) improves binding to kinase targets, as shown in molecular docking studies .
  • Antimicrobial activity : Sulfonyl or triazole moieties enhance biofilm inhibition (e.g., IC₅₀ values <10 µM against E. coli) .
  • Neuroactivity : Adamantyl or pyrazole substituents modulate serotonin receptor affinity (e.g., Ki <100 nM for 5-HT₆) .

Q. How should researchers address contradictions in reported bioactivity data for piperazine derivatives?

  • Contradictions often arise from assay variability (e.g., cell line specificity) or structural impurities. Strategies include:

  • Replicating assays under standardized conditions (e.g., MTT vs. resazurin viability tests) .
  • Validating compound purity via HPLC (>95%) and elemental analysis .
  • Cross-referencing docking predictions (e.g., Glide scores) with experimental IC₅₀ values .

Q. What computational methods are effective for predicting the pharmacokinetic profile of this compound analogs?

  • Molecular dynamics simulations : Predict blood-brain barrier permeability (e.g., PAMPA-BBB permeability >4.0 × 10⁻⁶ cm/s) .
  • ADMET prediction tools : Use SwissADME or QikProp to estimate CYP450 inhibition risk and oral bioavailability .
  • Docking studies : AutoDock Vina identifies binding poses in GPCRs (e.g., CXCR3 receptor modulation) .

Q. What challenges arise in purifying this compound derivatives, and how can they be mitigated?

  • Byproduct formation : Allylation or sulfonation side products require gradient chromatography (e.g., 1:8 to 1:4 ethyl acetate:hexane) .
  • Hygroscopicity : Store derivatives under inert gas (N₂/Ar) with molecular sieves to prevent hydrolysis .
  • Low yields : Optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate (0.6 equiv.) and CuSO₄ (0.3 equiv.) .

Q. How does the steric environment of this compound affect its stability under physiological conditions?

  • The bulky 2-phenylpropan-2-yl group reduces oxidative degradation by cytochrome P450 enzymes. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation in PBS (pH 7.4) . Degradation products are identified via LC-MS, with major pathways involving piperazine ring oxidation .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound analogs?

  • Cancer : NCI-60 cell panel screening identifies GI₅₀ values <1 µM for derivatives with triazole substituents .
  • Neuroinflammation : Microglial BV-2 cells treated with LPS + IFN-γ assess inhibition of TNF-α secretion (IC₅₀ <500 nM) .
  • Antimicrobial : Biofilm quantification via crystal violet staining in S. aureus .

Methodological Considerations

  • Synthetic protocols : Follow strict inert conditions (Schlenk line) for moisture-sensitive reactions .
  • Data validation : Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm novel derivatives .
  • Ethical compliance : Adhere to TSCA and IATA regulations for compound handling and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.